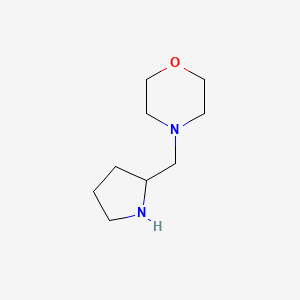

4-(Pyrrolidin-2-ylmethyl)morpholine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(pyrrolidin-2-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUSROHBEMVRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405844 | |

| Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215503-90-5 | |

| Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Morpholine and Pyrrolidine Heterocycles As Privileged Pharmacophores in Chemical Biology

The morpholine (B109124) and pyrrolidine (B122466) rings are fundamental building blocks in the design and discovery of new therapeutic agents. pharmjournal.runih.gov Their prevalence in a wide array of biologically active compounds underscores their status as "privileged pharmacophores"—a term coined to describe molecular scaffolds that are capable of binding to multiple biological targets with high affinity.

Morpholine: A Versatile Scaffold

Morpholine is a six-membered heterocyclic compound containing both an amine and an ether functional group. wikipedia.org This unique combination imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable component in drug design. researchgate.net The morpholine moiety is found in a number of approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Its presence can enhance the potency and pharmacokinetic profile of a molecule. researchgate.nete3s-conferences.org Morpholine and its derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.net

Pyrrolidine: A Cornerstone of Bioactive Molecules

The pyrrolidine ring, a five-membered saturated heterocycle, is another cornerstone of medicinal chemistry. nih.govwikipedia.org It is a key structural component of the amino acids proline and hydroxyproline (B1673980) and is present in numerous natural alkaloids like nicotine. wikipedia.org The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets. nih.gov This three-dimensional flexibility enables pyrrolidine-containing compounds to effectively explore the binding pockets of proteins. nih.gov Consequently, the pyrrolidine scaffold is found in a wide range of pharmaceuticals with diverse therapeutic applications, including antiviral, anticancer, and central nervous system-acting agents. nih.gov

The combination of the morpholine and pyrrolidine rings in a single molecule, as seen in 4-(Pyrrolidin-2-ylmethyl)morpholine, presents an intriguing opportunity to harness the beneficial properties of both heterocycles. This unique structural arrangement suggests a potential for novel biological activities and warrants dedicated investigation.

Scope and Research Objectives for Advanced Investigations of the Compound

Direct Synthesis Approaches

Direct synthesis of the morpholine-pyrrolidine scaffold often involves building the heterocyclic rings in a controlled manner.

Condensation Reactions in the Formation of Morpholine-Pyrrolidine Scaffolds

Condensation reactions are a fundamental approach to constructing the core structure of morpholine-pyrrolidine compounds. A notable example is the Petasis-borono Mannich reaction, which allows for the efficient synthesis of fused morpholine pyrrolidine/piperidine (B6355638) core structures. nih.gov This one-pot, three-component reaction typically involves a cyclic amino alcohol, glyoxal, and an arylboronic acid, yielding the desired fused heterocyclic systems in moderate to good yields. nih.gov The versatility of this method allows for the introduction of various substituents, leading to a diverse range of derivatives.

Another strategy involves the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound. While not a direct route to the title compound, it is a key step in the synthesis of precursors for more complex heterocyclic systems containing pyrrolidine or morpholine rings. researchgate.net The choice of catalyst, such as pyrrolidine or piperidine, can significantly influence the reaction's efficiency, with pyrrolidine often demonstrating higher reactivity. researchgate.net

Multi-step Synthetic Routes for Complex Derivatization

The synthesis of more complex derivatives of the morpholine-pyrrolidine scaffold often necessitates multi-step reaction sequences. These routes offer the flexibility to introduce a variety of functional groups and build intricate molecular architectures. For instance, a multi-step synthesis of morpholine-substituted tetrahydroquinoline derivatives involves a sequence of nitration, deprotection, amidation/coupling, and reduction. nih.gov Although this example doesn't directly yield this compound, the principles of sequential reactions to build a complex molecule are transferable.

A general multi-step approach might start with the synthesis of a substituted quinoline, followed by a series of reactions to introduce the morpholine and pyrrolidine moieties. This can include:

Nitration: Introduction of a nitro group to an aromatic ring. nih.gov

Amidation/Coupling: Formation of an amide bond to link different molecular fragments. nih.gov

Reduction: Conversion of a nitro group to an amine. nih.gov

Final Cyclization or Coupling: Formation of the final heterocyclic rings. nih.gov

These multi-step syntheses, while often longer, provide the necessary control to achieve complex target molecules with specific substitutions.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, making it a key strategy in the synthesis of aminomethylmorpholine and aminomethylpyrrolidine moieties.

Catalytic Reductive Amination of Precursors to Yield Aminomethylmorpholine and Aminomethylpyrrolidine Moieties

Catalytic reductive amination involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent and a catalyst. This process is highly effective for creating the aminomethyl linkage found in the target molecule. For instance, the synthesis of various morpholine derivatives can be achieved through the reductive amination of appropriate aldehydes and ketones. An improved method for this transformation utilizes titanium(IV) isopropoxide as a catalyst in conjunction with sodium cyanoborohydride as the reducing agent. acs.org This method offers a more efficient and controlled approach to the reductive alkylation of amines. acs.org

The general process involves the initial formation of an imine or enamine intermediate from the carbonyl compound and the amine, which is then reduced in situ to the desired amine product. The choice of catalyst and reducing agent is crucial for the success and selectivity of the reaction.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions and catalyst systems is critical for maximizing the yield and purity of the desired product in reductive amination. Factors such as the choice of solvent, temperature, and the nature of the catalyst and reducing agent play a significant role.

For the synthesis of morpholino nucleosides, a key step involves a reductive amination promoted by ammonium biborate and sodium cyanoborohydride. researchgate.net This process has been optimized over the years to improve efficiency and simplify purification. researchgate.net The optimization strategies include the protection of certain functional groups to prevent side reactions and the careful selection of reagents to drive the reaction to completion. researchgate.net

The use of different catalysts can also significantly impact the outcome. For example, while traditional methods might use borohydride reagents, other catalytic systems are continuously being explored to enhance the scope and efficiency of reductive amination.

Diversification through Alkylation and Cycloaddition Reactions

Once the basic this compound scaffold is synthesized, its structure can be further diversified through various chemical transformations, including alkylation and cycloaddition reactions. These reactions allow for the introduction of a wide range of substituents and the creation of more complex polycyclic systems.

Alkylation reactions on the nitrogen atoms of the morpholine or pyrrolidine rings can introduce new functional groups. For example, the selective monoalkylation of primary amines using reagents like ethylene sulfate provides a green and efficient method for synthesizing substituted morpholines. chemrxiv.org This approach offers a high degree of selectivity and can be performed on a large scale. chemrxiv.org

Cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions, are powerful tools for constructing additional rings onto the existing scaffold. Glycine-based [3+2] cycloaddition is a versatile method for synthesizing pyrrolidine-containing polycyclic compounds. mdpi.com This reaction involves the generation of an azomethine ylide from glycine, which then reacts with a dipolarophile to form a pyrrolidine ring. mdpi.com Similarly, intramolecular [4+2] cycloaddition reactions of pyridazinecarbonitriles with alkyne side chains can lead to the formation of fused benzonitriles, demonstrating the potential for creating complex, fused heterocyclic systems. mdpi.com

Alkylation of Morpholine with Nitrogen-Containing Heterocyclic Compounds

A primary method for synthesizing derivatives structurally related to this compound is through the N-alkylation of morpholine. This reaction involves the substitution of a hydrogen atom on the nitrogen of the morpholine ring with an alkyl group containing a pre-formed heterocyclic nucleus.

A common approach involves the reaction of a heterocyclic compound bearing a leaving group, such as a halogen, with morpholine. For instance, the synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine is achieved by reacting 2-(chloromethyl)-1H-benzimidazole with morpholine in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724). mdpi.com This reaction proceeds via a nucleophilic substitution mechanism where the morpholine nitrogen attacks the electrophilic carbon of the chloromethyl group.

The efficiency of N-alkylation can be influenced by the choice of solvent and base. The use of ionic liquids as a reaction medium has been shown to be an efficient and environmentally friendly alternative for the N-alkylation of various nitrogen heterocycles. organic-chemistry.org This method often leads to high yields and easier product isolation. organic-chemistry.org Furthermore, gas-solid phase alkylation of morpholine with alcohols over a heterogeneous catalyst like CuO–NiO/γ–Al2O3 has been investigated, demonstrating high conversion and selectivity for N-alkylated products. researchgate.net

A specific example of creating a similar linkage involves the Mannich condensation. The synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one is accomplished by reacting 3-methyl-2,6-diphenylpiperidin-4-one with formaldehyde and morpholine. researchgate.net This one-pot reaction exemplifies the direct introduction of a morpholinomethyl group onto a nitrogen-containing heterocycle. researchgate.net

Table 1: Examples of Morpholine Alkylation Reactions

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 2-(Chloromethyl)-1H-benzimidazole | Morpholine | 4-((1H-benzimidazol-2-yl)methyl)morpholine | K2CO3, Acetonitrile, Reflux | mdpi.com |

| 3-Methyl-2,6-diphenylpiperidin-4-one | Formaldehyde, Morpholine | 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one | Ethanol, DMF, 60°C | researchgate.net |

| Phthalimide | Alkyl Halides | N-Alkylphthalimide | KOH, Ionic Liquid | organic-chemistry.org |

| Morpholine | Methanol | N-Methylmorpholine | CuO–NiO/γ–Al2O3, Gas-Solid Phase | researchgate.net |

Intramolecular Cyclization Approaches for Pyrrolidine Ring Formation

The construction of the pyrrolidine ring is a critical step in the synthesis of this compound. Intramolecular cyclization is a powerful strategy to form this five-membered ring system. These methods often involve the formation of a carbon-nitrogen bond within a linear precursor.

Several methods for pyrrolidine synthesis start from acyclic precursors. For example, a Tf2O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids can yield 2-substituted pyrrolidines. organic-chemistry.org Another approach involves the one-pot chlorination of amino alcohols using thionyl chloride, which circumvents the need for traditional protection-deprotection sequences. organic-chemistry.org

Transition metal-catalyzed reactions offer efficient routes to pyrrolidines. A copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds provides a mild and effective method for synthesizing pyrrolidines with good yields and high selectivity. organic-chemistry.org Rhodium-catalyzed intramolecular nitrene insertion into sp3 C-H bonds is another regio- and diastereoselective method for producing N-unprotected pyrrolidines. organic-chemistry.org Additionally, [3+2] cycloaddition reactions of azomethine ylides with alkenes are a well-established method for constructing pyrrolidine rings with controlled stereochemistry. nih.gov

The following table summarizes various intramolecular cyclization strategies for pyrrolidine ring formation.

Table 2: Intramolecular Cyclization Methods for Pyrrolidine Synthesis

| Starting Material Type | Reagent/Catalyst | Key Transformation | Reference |

|---|---|---|---|

| ω-Azido carboxylic acids | Tf2O | Intramolecular Schmidt reaction | organic-chemistry.org |

| Amino alcohols | SOCl2 | Intramolecular cyclization via chlorination | organic-chemistry.org |

| Unsaturated amines | Copper catalyst | Intramolecular C-H amination | organic-chemistry.org |

| Diazo compounds | Rhodium catalyst | Intramolecular nitrene C-H insertion | organic-chemistry.org |

| Azomethine ylides and alkenes | - | [3+2] Cycloaddition | nih.gov |

Enantioselective Synthesis and Stereochemical Control

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic routes to produce specific stereoisomers of this compound is of significant interest.

Chiral Auxiliaries and Asymmetric Catalysis for Enantiopure Intermediates

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgresearchgate.net These auxiliaries can be recovered and reused, making them a valuable tool in asymmetric synthesis. wikipedia.org Oxazolidinones, introduced by Evans, are among the most widely used chiral auxiliaries. williams.eduresearchgate.net They can be acylated and then subjected to diastereoselective alkylation, where the bulky substituent on the oxazolidinone ring directs the approach of the electrophile. williams.edu After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product. researchgate.netwilliams.edu

Asymmetric catalysis is another powerful strategy that utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. youtube.com Transition-metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral N-heterocycles like pyrrolidines and morpholines. nih.gov For instance, the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst can yield 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org Similarly, chiral N-heterocycles can be synthesized from racemic diols and primary amines using a chiral amine-derived iridacycle complex as a catalyst. organic-chemistry.org

Table 3: Comparison of Chiral Auxiliaries and Asymmetric Catalysis

| Approach | Description | Key Features | Examples | References |

|---|---|---|---|---|

| Chiral Auxiliaries | A stereogenic group temporarily attached to the substrate to direct stereoselective bond formation. | Stoichiometric use of the auxiliary, predictable stereochemical outcome, auxiliary is recoverable. | Evans' oxazolidinones, camphorsultam. | wikipedia.orgresearchgate.netwilliams.eduresearchgate.net |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer. | High efficiency, atom economy, catalyst turnover. | Asymmetric hydrogenation with Rh-bisphosphine complexes, organocatalysis with proline derivatives. | youtube.comnih.govrsc.orgmdpi.com |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. This can be achieved through various reactions that favor the formation of one diastereomer over others.

Cascade reactions, such as the inter-intramolecular double Michael addition of curcumins to arylidenemalonates, can lead to the formation of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Another example is the highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes to construct tetrahydroquinoline derivatives. nih.gov This reaction proceeds with high yields and excellent diastereoselectivities (>20:1 dr). nih.gov

In the context of pyrrolidine synthesis, the use of Et3SiH and a catalytic amount of I2 allows for the transition-metal-free, intramolecular hydroamination/reduction of unactivated alkynes to provide 2,4- and 2,5-disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org These examples highlight how careful selection of reactants and reaction conditions can control the relative stereochemistry of multiple chiral centers in a single synthetic operation.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Key aspects of green chemistry in synthesis include the use of environmentally benign solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions. organic-chemistry.orgnih.gov Mechanochemistry, which involves reactions conducted by grinding or milling, offers a solvent-free alternative that can be more energy-efficient and reduce waste. researchgate.net

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher atom economy and under milder conditions. The use of recoverable and reusable catalysts is particularly advantageous. For instance, the N-alkylation of morpholine with alcohols can be performed in the gas-solid phase using a recyclable CuO–NiO/γ–Al2O3 catalyst. researchgate.net

A recently developed one or two-step, redox-neutral protocol for synthesizing morpholines from 1,2-amino alcohols using inexpensive reagents like ethylene sulfate and tBuOK exemplifies a green synthetic approach. chemrxiv.org This method is notable for the selective monoalkylation of primary amines and has been demonstrated on a large scale, highlighting its potential for industrial applications. chemrxiv.org

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

|---|---|---|---|

| Use of Safer Solvents | Replacing hazardous organic solvents with water or ionic liquids. | N-alkylation of heterocycles in ionic liquids. | organic-chemistry.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure; using mechanochemistry. | Mechanochemical synthesis of 2-phenylimidazo[1,2-a]pyridine. | researchgate.net |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Asymmetric hydrogenation using Rh-complexes. | nih.gov |

| Atom Economy | Designing syntheses where the maximum proportion of starting materials is incorporated into the final product. | [3+2] cycloaddition reactions. | nih.gov |

| Use of Renewable Feedstocks | Using starting materials derived from renewable sources. | Synthesis from bio-based starting materials (if applicable). | N/A |

| Reduce Derivatives | Avoiding or minimizing the use of protecting groups. | One-pot synthesis of cyclic amines from amino alcohols without N-protection. | organic-chemistry.org |

Conformational Analysis and its Impact on Biological Efficacy

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. nih.gov This phenomenon, known as pseudorotation, allows the ring to adopt different shapes, which can significantly impact the spatial orientation of its substituents. nih.gov The specific puckering of the pyrrolidine ring in this compound and its derivatives can influence how the molecule fits into a binding pocket.

Stereoelectronic effects, which relate to the influence of electron distribution on the molecule's conformation and reactivity, also play a crucial role. For instance, the orientation of the lone pair of electrons on the pyrrolidine nitrogen can affect its basicity and ability to form hydrogen bonds, which are often key interactions in drug-receptor binding. Studies on proline residues in proteins have shown that different puckering forms (UP and DOWN) are favored in different protein environments, highlighting the importance of this conformational feature. nih.gov In the context of drug design, controlling the puckering of the pyrrolidine ring through strategic substitution can lead to more potent and selective compounds.

The six-membered morpholine ring typically adopts a stable chair conformation. acs.orgresearchgate.net This conformation positions the substituents on the ring in either axial or equatorial orientations. The orientation of the morpholine ring and its substituents can significantly affect how the molecule interacts with its biological target. nih.govacs.org

Systematic Substituent Effects on Biological Activity Profiles

The biological activity of compounds based on the this compound scaffold can be systematically tuned by introducing various substituents at different positions on the pyrrolidine and morpholine rings, as well as on the linker connecting them.

Modifications to the pyrrolidine ring can have a profound impact on the biological activity of this compound derivatives. The introduction of substituents on the pyrrolidine ring can alter its stereochemistry, lipophilicity, and hydrogen bonding capacity, thereby influencing its binding affinity and selectivity for a particular target. frontiersin.orgnih.gov

The pyrrolidine scaffold is a common feature in many natural and synthetic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. frontiersin.orgnih.gov Structure-activity relationship (SAR) studies have shown that the type and position of substituents on the pyrrolidine ring are critical for activity. For example, in some classes of compounds, the presence of specific substituents at certain positions can enhance potency, while in others, even minor changes can lead to a complete loss of activity. nih.govnih.gov The tolerance for different functional groups on the pyrrolidine moiety varies depending on the specific biological target.

Table 1: Impact of Pyrrolidine Moiety Modifications on Biological Activity This table is a representative example and does not reflect data for a specific biological target.

| Substituent at Position X | Observed Biological Activity | Reference |

| -H | Baseline Activity | frontiersin.orgnih.gov |

| -CH3 | Increased/Decreased Activity (Target Dependent) | nih.gov |

| -OH | Potential for H-bonding, may increase potency | mdpi.comnih.gov |

| -Phenyl | Can enhance binding through hydrophobic interactions | nih.gov |

The morpholine nitrogen atom is a common site for chemical modification in the development of new bioactive molecules. bohrium.com Altering the substituent on the morpholine nitrogen can significantly impact the compound's physicochemical properties, such as its basicity (pKa), solubility, and lipophilicity. nih.govacs.org These changes, in turn, can affect the molecule's pharmacokinetic profile and its ability to interact with biological targets. nih.gov

SAR studies have revealed that the nature of the group attached to the morpholine nitrogen can be a key determinant of biological activity. bohrium.come3s-conferences.org For instance, the introduction of aromatic or heteroaromatic rings can lead to additional binding interactions, such as pi-stacking, which can enhance potency. e3s-conferences.org Conversely, bulky substituents may cause steric hindrance, preventing the molecule from fitting into the binding site. The morpholine ring itself can also be modified, for example, by replacing the oxygen atom with sulfur (to form a thiomorpholine ring), which can alter the compound's electronic properties and biological activity. researchgate.net

Table 2: Influence of Modifications at the Morpholine Nitrogen on Biological Properties This table is a representative example and does not reflect data for a specific biological target.

| Modification at Morpholine Nitrogen | Effect on Physicochemical Properties | Potential Impact on Biological Activity | Reference |

| Alkyl Chains | Increased lipophilicity | May enhance cell permeability and binding to hydrophobic pockets | e3s-conferences.org |

| Aromatic Rings | Increased potential for pi-stacking interactions | Can lead to enhanced potency and selectivity | bohrium.come3s-conferences.org |

| Carbonyl Groups | Decreased basicity | May alter hydrogen bonding capabilities and receptor interactions | nih.govmdpi.com |

| Introduction of a second morpholine | Increased polarity | May improve water solubility | frontiersin.org |

Scaffold Optimization and Analog Design Strategies

Scaffold optimization is a critical process in drug discovery aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. For scaffolds like this compound, this involves systematic modifications of its constituent rings and the linker between them. Strategies such as scaffold hopping, where one core structure is replaced by another with similar biological activity, and analog design based on bioisosteric replacements are commonly employed. nih.gov

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. nih.govbaranlab.org This strategy is widely used to enhance target affinity, improve selectivity, reduce side effects, and optimize metabolic stability. researchgate.net

In the context of the this compound scaffold, bioisosteric replacements can be applied to several positions:

Morpholine Ring: The oxygen atom in the morpholine ring can be replaced with other heteroatoms or groups. For instance, replacement with a sulfur atom to form a thiomorpholine derivative can alter lipophilicity and hydrogen bonding capacity. The thioamide NH bond is more acidic than its amide counterpart, potentially leading to different interactions with target proteins. mdpi.com Other replacements can include piperidine (removing the heteroatom) or piperazine (introducing an additional nitrogen), which significantly changes the polarity and hydrogen bonding potential.

Pyrrolidine Ring: The pyrrolidine ring can be constrained or expanded. For example, introducing unsaturation or replacing it with other heterocyclic systems like thiazolidine can alter the conformational flexibility and spatial arrangement of substituents, impacting target binding. nih.govresearchgate.net

Linker: The methylene linker connecting the two rings can be modified. Introducing rigidity, for example, by incorporating it into a larger ring system or adding substituents, can lock the molecule into a more active conformation.

The effects of these replacements are highly dependent on the specific biological target. For example, in the design of benzamide anthelmintics, replacing a carbonyl group (an amide) with a thiocarbonyl (a thioamide) or a selenoamide led to compounds with significantly enhanced activity against C. elegans, demonstrating the profound impact of subtle electronic and geometric changes. mdpi.com

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Effects on Target Interaction |

|---|---|---|---|

| Morpholine Oxygen | Sulfur (Thiomorpholine) | Increases lipophilicity, modifies hydrogen bond acidity. mdpi.com | Altered hydrogen bonding patterns, potential for new hydrophobic interactions. |

| Morpholine Oxygen | Nitrogen (Piperazine) | Introduces an additional site for hydrogen bonding and salt bridge formation. | Can engage with different residues in the binding pocket, potentially increasing affinity and selectivity. |

| Amide Linker | Thioamide | Lower H-bond acceptor capacity of sulfur, higher acidity of N-H bond. mdpi.com | Changes in hydrogen bond donor/acceptor patterns critical for activity. |

| Amide Linker | 1,2,4-Triazole | A non-classical bioisostere that preserves planar geometry and H-bond features. mdpi.com | Maintains key interactions while potentially improving metabolic stability. |

Structural insights from techniques like X-ray crystallography and molecular modeling are invaluable for designing selective receptor modulators. By understanding the precise binding mode of a ligand within a receptor's active site, chemists can make targeted modifications to enhance affinity for the desired receptor while minimizing interactions with off-target proteins. nih.gov

For the this compound scaffold, structural information would guide modifications to achieve selectivity. For instance, in the development of human β3 adrenergic receptor agonists, constraining the flexible ethanolamine core within a pyrrolidine ring was a key design strategy. This modification maintained functional potency while improving selectivity against other adrenergic receptor subtypes and enhancing metabolic stability by preventing cleavage of the N-C bond. nih.gov

Similarly, in the optimization of metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs), SAR studies revealed that specific substitutions on the core scaffold were crucial for activity. For example, replacing a chiral cyclopropane and an amide moiety in a lead compound with a simplified achiral structure retained activity and provided a better starting point for optimization, ultimately leading to brain-penetrant candidates. acs.org The morpholine moiety itself is often incorporated to improve pharmacokinetic properties and can form key hydrogen bonds with the target protein. nih.gov The design process often involves iterative cycles of synthesis, biological testing, and molecular modeling to rationalize the experimental results and guide the next round of analog design. nih.gov

| Scaffold/Derivative | Target Receptor | Design Strategy | Outcome | Reference |

|---|---|---|---|---|

| Pyrrolidine-constrained ethanolamine | β3 Adrenergic Receptor | Constrain the acyclic ethanolamine core into a pyrrolidine ring. | Maintained potency with improved selectivity and metabolic stability. | nih.gov |

| Chromenone-oxime with morpholine-ethoxy side chain | mGluR4 | Scaffold simplification and optimization of a lead compound. | Identification of potent, selective, and brain-penetrant positive allosteric modulators. | acs.org |

| Furanylmethylpyrrolidine-based inhibitors | Stimulation-2 (ST2) | SAR based on a previously identified small-molecule inhibitor. | Revealed key structural requirements for ST2 inhibition. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.comnih.gov These models are powerful tools in drug design, enabling the prediction of the activity of new, unsynthesized compounds and providing insights into the structural features that govern potency. nih.govmdpi.com

Three-dimensional QSAR (3D-QSAR) methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to correlate them with biological activity. scispace.com Two of the most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). scispace.comnih.gov

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule in a dataset, generating a 3D grid of field values that are then correlated with activity using statistical methods like Partial Least Squares (PLS). nih.gov

CoMSIA: In addition to steric and electrostatic fields, CoMSIA includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. It uses a Gaussian function for the distance dependence between the probe and the molecule's atoms, which results in smoother contour maps that are often easier to interpret. mdpi.comscispace.com

For a series of this compound analogs, a 3D-QSAR study would involve aligning the compounds based on their common scaffold. The resulting contour maps would highlight regions where, for example, bulky substituents are favored or disfavored (steric maps) or where positive or negative charges enhance activity (electrostatic maps). Such an analysis was performed on a series of morpholine and 1,4-oxazepane derivatives targeting the dopamine D4 receptor, identifying key regions around the aromatic rings and the aliphatic amine of the morpholine system that are crucial for affinity. nih.gov

Beyond 3D-QSAR, a variety of computational approaches are used to establish structure-activity correlations. These methods are broadly categorized as ligand-based and structure-based. nih.gov

Ligand-Based Methods: When the 3D structure of the target protein is unknown, ligand-based methods are employed. These include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and 2D-QSAR, which correlates biological activity with calculated molecular descriptors (e.g., lipophilicity, polarizability, electronic properties). nih.govresearchgate.net For instance, a QSAR study on thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with antitubercular activity. nih.gov

Structure-Based Methods: When the target structure is available, molecular docking can be used to predict the binding pose of a ligand in the active site. The predicted binding energies and interactions (like hydrogen bonds and hydrophobic contacts) can then be correlated with activity. nih.gov Combining docking with 3D-QSAR can be a particularly powerful approach, using the docked conformation to guide the alignment of molecules for the QSAR model. nih.gov

Recent advances also include the use of machine learning and deep learning algorithms, such as artificial neural networks, to develop more complex and predictive QSAR models. mdpi.combrieflands.com These computational studies provide a rational basis for designing new analogs of the this compound scaffold with potentially enhanced activity. scispace.com

Mechanistic Investigations of Biological Action and Chemical Reactivity

Elucidation of Molecular Mechanisms of Biological Action

The biological effects of a molecule are intrinsically linked to its interactions with cellular components and its influence on signaling pathways. The presence of both a pyrrolidine (B122466) and a morpholine (B109124) ring suggests that 4-(Pyrrolidin-2-ylmethyl)morpholine could engage with various biological targets. nih.govacs.org

The structural motifs within this compound suggest potential interactions with a range of biological macromolecules. Both pyrrolidine and morpholine moieties are common pharmacophores found in numerous approved drugs, indicating their ability to bind to biological targets with high affinity and specificity. enamine.netenamine.net

The morpholine ring, with its ether oxygen and tertiary amine, can participate in hydrogen bonding and electrostatic interactions. acs.org Its flexible chair-like conformation allows it to adapt to the binding sites of various proteins. acs.org Morpholine derivatives have been shown to interact with a variety of receptors and enzymes, contributing to their diverse pharmacological profiles. researchgate.netru.nl

The pyrrolidine ring, particularly the secondary amine, is also a key feature for biological activity. The nitrogen atom's basicity and nucleophilicity are crucial for its interaction with biological targets. nih.gov Substituents on the pyrrolidine ring can significantly influence its binding affinity and selectivity. nih.gov The pyrrolidine scaffold is present in many natural products and synthetic drugs with a broad spectrum of activities. enamine.netmdpi.com

Given these characteristics, this compound could potentially interact with:

G-protein coupled receptors (GPCRs): The amine functionalities can form ionic bonds with acidic residues in the transmembrane domains of GPCRs.

Enzymes: The heterocyclic rings could fit into the active sites of enzymes, potentially acting as inhibitors or modulators.

| Biological Target Class | Potential Interaction Sites on this compound | Type of Interaction |

|---|---|---|

| Receptors (e.g., GPCRs) | Pyrrolidine nitrogen, Morpholine nitrogen | Ionic bonding, Hydrogen bonding |

| Enzymes | Entire molecule (shape complementarity) | Hydrophobic interactions, van der Waals forces |

| Ion Channels | Overall molecular structure and charge | Electrostatic interactions, Pore blocking |

By interacting with specific biological targets, this compound has the potential to modulate various cellular signaling pathways. The nature of this modulation would depend on the specific targets engaged and whether the compound acts as an agonist, antagonist, or allosteric modulator.

For instance, if the compound were to interact with a receptor involved in a particular signaling cascade, it could either activate or inhibit downstream signaling events. Similarly, inhibition of a key enzyme in a metabolic or signaling pathway would lead to the accumulation of its substrate and a decrease in its product, thereby altering cellular function.

While no specific studies on the cellular effects of this compound are available, the known activities of related compounds suggest that it could potentially influence pathways involved in neurotransmission, inflammation, or cell proliferation.

Mechanistic Insights into Cooperative Catalysis in Related Systems

The unique structural arrangement of this compound, featuring both a secondary amine (pyrrolidine) and a tertiary amine (morpholine), suggests its potential to act as a cooperative catalyst. In such a system, the two amine functionalities would work in concert to activate substrates and facilitate chemical transformations. While direct mechanistic studies on this specific molecule are not extensively documented, insights can be drawn from related bifunctional organocatalysts that employ similar amine combinations.

Cooperative catalysis often involves the simultaneous activation of both the nucleophile and the electrophile in a reaction. ethz.ch In a hypothetical scenario involving this compound, the pyrrolidine moiety, being a secondary amine, can form an enamine or a dienamine intermediate with a carbonyl compound (the nucleophile). frontiersin.orgfrontiersin.org This increases the HOMO (Highest Occupied Molecular Orbital) of the nucleophile, making it more reactive. Concurrently, the morpholine moiety, a tertiary amine, can act as a Brønsted base or a hydrogen bond acceptor, activating the electrophile. acs.orgnih.gov This dual activation significantly lowers the activation energy of the reaction, leading to enhanced reaction rates and selectivities. ethz.ch

Studies on bifunctional catalysts containing a pyrrolidine ring and another functional group, such as a thiourea or a sulfonamide, have demonstrated this principle. nih.govrsc.org For instance, in the Michael addition of aldehydes to nitroolefins, a pyrrolidine-based catalyst can form an enamine, while a hydrogen-bond donor group activates the nitroolefin. frontiersin.org While the morpholine in this compound is not a strong hydrogen bond donor, its basic character can deprotonate a pronucleophile or interact with an acidic proton on the electrophile, achieving a similar activating effect.

The relative positioning of the pyrrolidine and morpholine groups is crucial for effective cooperativity. The flexible methylene (B1212753) linker allows the two rings to adopt a conformation that can simultaneously interact with both reaction partners in the transition state. This intramolecular cooperation can be more efficient than using two separate amine catalysts. The development of bifunctional catalysts often focuses on creating a well-defined chiral scaffold to control the stereochemical outcome of the reaction. beilstein-journals.org While this compound itself is often supplied as a racemate, chiral versions could potentially be employed in asymmetric catalysis.

It is worth noting that the reactivity of morpholine-enamines is generally lower than that of pyrrolidine-enamines due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen. frontiersin.orgnih.gov However, in a cooperative system, the enhanced activation of the electrophile by the morpholine moiety could compensate for the slightly lower nucleophilicity of the enamine.

pH-Responsive Degradation Mechanisms of Poly(aminoester)s

The morpholine moiety within this compound is a tertiary amine, a functional group known to play a significant role in the degradation of poly(aminoester)s (PBAEs). PBAEs are a class of biodegradable polymers that have garnered interest for biomedical applications due to their pH-sensitive nature. researchgate.net The degradation of these polymers is intricately linked to the protonation state of the tertiary amine groups in their backbone or side chains. nih.gov

The general mechanism of PBAE degradation involves the hydrolysis of the ester linkages. This hydrolysis is significantly influenced by pH. Under acidic conditions, the tertiary amines are protonated, leading to increased polymer solubility in water. However, the hydrolysis rate is generally slower in acidic environments. whiterose.ac.uk Conversely, in neutral to basic conditions, the tertiary amines are deprotonated and thus more nucleophilic. nih.gov This deprotonated form can catalyze the hydrolysis of nearby ester groups, leading to an accelerated degradation of the polymer backbone. nih.govnih.gov

Several studies have elucidated the role of tertiary amines in this process. The deprotonated amine can act as a general base, activating water molecules for nucleophilic attack on the ester carbonyl. Alternatively, the amine can directly participate in an intramolecular nucleophilic attack on the ester, forming a transient intermediate that subsequently hydrolyzes. The rate of degradation is therefore highly dependent on the pKa of the tertiary amine and the pH of the surrounding environment. rsc.org

The table below summarizes the effect of pH on the degradation of a poly(α-aminoester), highlighting the significantly faster degradation at higher pH values.

| pH | Half-life (t1/2) in minutes |

| 5.1 | 29 |

| 7.0 | <3 |

| Data adapted from a study on a poly(α-aminoester) to illustrate the pH-dependent degradation. rsc.org |

This pH-responsive degradation is a key feature for applications such as drug delivery, where the polymer is designed to be stable at physiological pH (around 7.4) but degrade more rapidly in the slightly acidic environment of endosomes or lysosomes (pH 5-6) or in the even more acidic microenvironment of tumors. However, for PBAEs with tertiary amines, the degradation is often faster at the slightly basic pH of the bloodstream, which needs to be considered in drug delivery system design. frontiersin.org

The structure of the tertiary amine also influences the degradation rate. Steric hindrance around the nitrogen atom can affect its ability to participate in catalysis. In the case of this compound, the morpholine nitrogen is relatively unhindered, suggesting it could readily participate in the catalytic hydrolysis of ester bonds if incorporated into a PBAE structure.

Detailed Kinetic Studies of Synthetic Pathways

The formation of the pyrrolidine ring can be achieved through various methods, including the cyclization of acyclic precursors. mdpi.com For example, the 1,3-anionic cycloaddition of a Schiff base to a chalcone to form a pyrrolidine derivative has been studied kinetically. researchgate.net These studies show that the reaction follows pseudo-first-order kinetics and that the rate is dependent on the electronic nature of the substituents on the aromatic rings of the reactants. Electron-donating groups on the nucleophile and electron-withdrawing groups on the electrophile generally increase the reaction rate.

The N-alkylation of a secondary amine like pyrrolidine with an alkyl halide is a classic SN2 reaction. The rate of this reaction is dependent on several factors, including the concentration of both reactants, the nature of the solvent, the leaving group, and the steric hindrance around the reaction centers.

A representative kinetic study on a related reaction, the monoalkylation of an amine with ethylene sulfate to form a morpholine precursor, highlights the influence of reactant structure on selectivity and yield. chemrxiv.org

| Reactant (1,2-amino alcohol) | Yield of Monoalkylation Product (%) |

| Ethanolamine | >95 |

| 2-amino-1-propanol | 91 |

| 2-amino-2-methyl-1-propanol | 85 |

| Illustrative data showing the effect of steric hindrance on the yield of a monoalkylation reaction. chemrxiv.org |

The synthesis of substituted pyrrolidines has also been investigated through dynamic kinetic asymmetric transformations. acs.org These studies provide detailed mechanistic insights into the stereochemical course of the reaction and the factors that control enantioselectivity. Kinetic resolutions are another strategy to obtain enantiomerically enriched pyrrolidines, and the efficiency of these processes is quantified by the selectivity factor (s). whiterose.ac.ukwhiterose.ac.uk

Advanced Analytical and Structural Characterization of 4 Pyrrolidin 2 Ylmethyl Morpholine and Analogs

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide data on molecular structure in solution or the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

Single-crystal X-ray diffraction is the definitive method for determining the complete three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. For chiral molecules like (S)- or (R)-4-(pyrrolidin-2-ylmethyl)morpholine, this technique can unambiguously establish the absolute configuration at the stereocenter (the C2 position of the pyrrolidine (B122466) ring).

Studies on analogous compounds containing morpholine (B109124) and pyrrolidine rings provide insight into expected structural features. For example, in the crystal structure of 4-(pyrazin-2-yl)morpholine, the morpholine ring adopts a stable chair conformation. nih.govnih.gov Similarly, the pyrrolidine ring in related structures typically adopts an envelope or twisted conformation.

X-ray diffraction analysis of a suitable crystal of an analog, 1,2-dimorpholinoethane (B162056), revealed a monoclinic crystal system with a P2₁/n space group. mdpi.comjyu.fi Such data, including unit cell parameters, provide a unique fingerprint for a specific crystalline form.

| Parameter | Description | Example Data (from 1,2-dimorpholinoethane) mdpi.comjyu.fi |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations for the crystal. | P2₁/n |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 6.0430(3) Å, b = 8.0805(3) Å, c = 11.1700(4) Å, β = 97.475(2)° |

| Conformation | The spatial arrangement of atoms. | Morpholine ring in a chair conformation. |

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, providing insights into how molecules pack together. mdpi.commdpi.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. researchgate.net

For a molecule like 4-(pyrrolidin-2-ylmethyl)morpholine, Hirshfeld analysis would likely reveal a network of weak intermolecular interactions. The most significant of these would be hydrogen bonds involving the N-H group of the pyrrolidine ring as a donor and the morpholine oxygen or nitrogen atoms as acceptors. These are visualized as distinct red spots on the dnorm surface. nih.gov

| Interaction Type | Description | % Contribution (Example from 1,2-dimorpholinoethane) mdpi.comjyu.fi |

| H···H | Interactions between hydrogen atoms. | 79.0% |

| O···H / H···O | Interactions involving oxygen and hydrogen. | 16.8% |

| N···H / H···N | Interactions involving nitrogen and hydrogen. | 4.2% |

Computational Chemistry for Structural Validation and Prediction

Computational methods have become indispensable in modern chemistry for predicting and validating the structural and electronic properties of molecules. For this compound, these techniques offer insights that are complementary to experimental data, aiding in the interpretation of spectroscopic results and predicting molecular behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective in predicting the optimized geometry, electronic properties, and spectroscopic features of organic compounds.

DFT calculations have been successfully employed to determine the geometric and electronic structures of molecules containing morpholine and pyrrolidine rings. For instance, a study on 1,2-dimorpholinoethane and its pyrrolidine and piperidine (B6355638) analogs demonstrated a good correlation between the molecular geometries predicted by DFT and those determined by X-ray crystallography. mdpi.com The maximum deviations in bond distances were found to be minimal, typically not exceeding 0.098 Å, while for angles, the maximum deviation was around 3.2°. mdpi.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the reactivity of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and reactivity. For 1,2-dimorpholinoethane, the HOMO and LUMO energies were calculated to be -5.889 eV and 2.323 eV, respectively, resulting in a significant energy gap of 8.212 eV. mdpi.com This large gap suggests a relatively low tendency for intramolecular charge transfer. mdpi.com In comparison, the bis-pyrrolidino-analogue exhibited a slightly smaller energy gap of 7.872 eV, with HOMO and LUMO energies of -5.660 eV and 2.305 eV, respectively. mdpi.com

In a study of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, another analog, DFT calculations were performed to optimize the molecular structure, and the results were in close agreement with the experimental data from X-ray diffraction. eurjchem.com Such studies underscore the reliability of DFT in predicting the three-dimensional arrangement of atoms and the distribution of electrons within this compound.

Table 1: Representative DFT-Calculated Electronic Properties of Morpholine and Pyrrolidine Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,2-dimorpholinoethane | -5.889 | 2.323 | 8.212 |

| 1,2-di(pyrrolidin-1-yl)ethane | -5.660 | 2.305 | 7.872 |

Data sourced from a comparative DFT study on gem-aminals-based morpholine and pyrrolidine moieties. mdpi.com

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including conformational changes. mdpi.com For a flexible molecule like this compound, which contains two saturated heterocyclic rings connected by a methylene (B1212753) bridge, MD simulations can provide detailed insights into its conformational landscape.

The pyrrolidine ring is known to exist in two primary puckered conformations: the "up" (Cγ-endo) and "down" (Cγ-exo) puckers. nih.gov These conformations are interconvertible, and the energy barrier between them is relatively low. The puckering of the pyrrolidine ring can be influenced by substituents and the surrounding environment. nih.gov MD simulations can model these dynamic transitions and determine the preferred puckering mode and the timescale of interconversion. researchgate.net

Similarly, the morpholine ring typically adopts a chair conformation. However, it can also undergo ring inversion. MD simulations can explore the potential energy surface of this compound, identifying the most stable conformers and the transition states connecting them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Table 2: Key Conformational Features of Pyrrolidine and Morpholine Rings

| Heterocyclic Ring | Predominant Conformation(s) | Key Dynamic Process |

|---|---|---|

| Pyrrolidine | Cγ-endo and Cγ-exo (envelope) puckers | Ring puckering |

| Morpholine | Chair | Ring inversion |

Information based on general knowledge of heterocyclic chemistry and molecular dynamics studies of related structures. nih.govnih.govresearchgate.netnih.gov

Purity and Stability Assessment Methodologies (e.g., HPLC)

The assessment of purity and stability is a critical component of chemical characterization. High-Performance Liquid Chromatography (HPLC) is a widely used and versatile analytical technique for this purpose.

Typically, a reversed-phase HPLC (RP-HPLC) method would be employed. The separation would likely be achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to optimize, as this compound contains basic nitrogen atoms.

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, specific, linear, and robust. Forced degradation studies would be conducted by subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products and demonstrate the method's stability-indicating capability.

For example, studies on various morpholine and pyrrolidine derivatives have successfully utilized RP-HPLC for purity and stability analysis. nih.gov In one such study on a pyrrole (B145914) derivative, an RP-HPLC method was developed and validated for the determination of process-related impurities and degradation products under different pH conditions. nih.gov The method was found to be accurate, precise, and specific, demonstrating its suitability for quality control. nih.gov

Table 3: General Parameters for a Putative HPLC Method for this compound

| Parameter | Typical Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate buffer, pH adjusted) and organic solvent (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (e.g., at a wavelength where the compound or its chromophoric derivatives absorb) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

These parameters are hypothetical and would require experimental optimization and validation.

Future Directions and Emerging Research Opportunities

Design and Synthesis of Novel Derivates with Enhanced Biological Specificity

The core structure of 4-(pyrrolidin-2-ylmethyl)morpholine is a versatile scaffold amenable to extensive chemical modification. Future synthetic efforts will be crucial for generating libraries of novel derivatives with improved potency and selectivity for specific biological targets.

Key strategies for derivatization include:

Substitution on the Pyrrolidine (B122466) Ring: The pyrrolidine ring offers multiple sites for modification. Introducing substituents can significantly alter the molecule's stereochemistry, basicity, and lipophilicity, which in turn affects its binding to target proteins. nih.gov For example, substitutions at the C-4 position are known to influence the ring's puckering, while modifications at the C-2 position can modulate the nitrogen's basicity. nih.gov

Modification of the Morpholine (B109124) Ring: While often used to improve water solubility and metabolic stability, the morpholine ring can also be functionalized. e3s-conferences.orgenamine.net The introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity in other compound series. e3s-conferences.org

Systematic Chemical Diversity (SCD): A methodical approach, such as SCD, could be employed to generate a comprehensive collection of derivatives. nih.gov This involves creating compounds that vary systematically in their regiochemistry and stereochemistry (both relative and absolute), allowing for a thorough exploration of the structure-activity relationship (SAR). nih.gov

Combinatorial Chemistry: The use of encoded combinatorial library synthesis on solid supports could enable the rapid production and screening of tens of thousands of functionalized pyrrolidine-based compounds, streamlining the identification of potent inhibitors for various enzymes. nih.gov

By applying these synthetic strategies, researchers can create a diverse library of analogs, paving the way for the discovery of compounds with highly specific biological actions.

Exploration of New Therapeutic Areas and Underexplored Biological Targets

The individual pyrrolidine and morpholine moieties are present in compounds with a vast array of pharmacological activities. e3s-conferences.orgnih.gov This suggests that derivatives of this compound could be active in numerous therapeutic areas that remain to be explored for this specific scaffold.

| Potential Therapeutic Area | Known Biological Targets for Scaffolds |

| Oncology | PI3K/Akt/mTOR pathway, various kinases, HepG2, MCF-7, HeLa cell lines. e3s-conferences.orgnih.govresearchgate.net |

| Infectious Diseases | Bacterial cell wall synthesis (e.g., targeting DprE1), fungal and bacterial strains (e.g., E. coli, S. aureus). researchgate.netresearchgate.netijprs.com |

| Neuropharmacology | Neurotransmitter modulation, CXCR4 chemokine receptor (implicated in antimetastatic activity). chemimpex.comnih.govchemimpex.com |

| Inflammatory Diseases | Anti-inflammatory pathways. nih.govchemimpex.com |

| Anticonvulsant Activity | Modulation of ion channels or receptors in the central nervous system. e3s-conferences.orgnih.gov |

Future research should focus on screening derivatives against a wide panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or infectious diseases. Given that compounds incorporating these rings have shown activity against targets like the mTOR pathway, this represents a logical starting point for investigation. e3s-conferences.orgnih.gov

Integration of Advanced Computational Approaches for Rational Design and Prediction

To move beyond trial-and-error synthesis and screening, the integration of computational chemistry is essential for the rational design of new this compound derivatives. researchgate.netnih.gov These approaches can predict how chemical modifications will affect a compound's binding affinity and pharmacokinetic properties, thereby guiding synthetic efforts toward more promising candidates.

| Computational Method | Application in Drug Design |

| Molecular Docking | Predicts the preferred binding orientation of a derivative within the active site of a target protein (e.g., a kinase or enzyme), helping to prioritize compounds for synthesis. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and the dynamics of the binding site. researchgate.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of derivatives with their biological activity, enabling the prediction of potency for new designs. researchgate.net |

| Density Functional Theory (DFT) | Studies the electronic structure and reactivity of compounds, helping to understand descriptors like HOMO-LUMO energies and electrostatic potential maps, which influence molecular interactions. researchgate.netnih.gov |

By using these computational tools, researchers can build predictive models to design derivatives with enhanced target specificity and favorable drug-like properties, ultimately reducing the time and cost associated with drug discovery. nih.govresearchgate.net

Development of High-Throughput Screening and Assay Methodologies for Lead Identification

The discovery of lead compounds from large libraries of this compound derivatives necessitates the use of high-throughput screening (HTS) methodologies. mdpi.com HTS allows for the rapid testing of thousands of compounds to identify those that interact with a specific biological target.

Future opportunities in this area include:

Developing Target-Specific Assays: Creating robust assays for specific enzymes (e.g., kinases) or receptors in a miniaturized, HTS-compatible format. This is particularly important for bead-based combinatorial libraries where the amount of compound available for screening is limited. nih.gov

Phenotypic Screening: Utilizing automated microscopy and analysis to screen for effects on whole cells or even small organisms (like C. elegans) to identify compounds with desired biological effects, such as antimicrobial or anthelmintic activity. mdpi.com

Fragment-Based Screening: Using the core this compound structure or its simple derivatives as fragments to screen against protein targets. Hits from this screen can then be elaborated into more potent lead compounds. nih.gov

The implementation of efficient HTS platforms will be critical to fully explore the therapeutic potential of a diverse chemical library based on this scaffold. nih.gov

Mechanistic Studies at the Atomic Level for Deeper Biological Understanding

A profound understanding of how the most promising derivatives interact with their biological targets is crucial for optimizing their therapeutic potential. This requires mechanistic studies at the atomic level to elucidate the precise molecular interactions driving their activity.

Key advanced techniques for these studies include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can solve the three-dimensional structure of a lead compound bound to its target protein. This provides a definitive "snapshot" of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and other forces that can be leveraged for further optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the binding of a ligand to its target and to map the interaction surface, providing valuable information even when a high-resolution crystal structure cannot be obtained. researchgate.netijprs.com

Advanced Molecular Dynamics (MD) Simulations: Building on the predictive power mentioned earlier, long-timescale MD simulations can reveal the energetic contributions of individual amino acid residues in the binding pocket and uncover the dynamic nature of the ligand-target interaction, which is often missed by static structural methods. researchgate.net

These detailed mechanistic insights are invaluable for the final stages of lead optimization, guiding the fine-tuning of the molecular structure to maximize potency and minimize off-target effects, ultimately leading to safer and more effective therapeutic agents.

Q & A

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

- Methodology : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variation). Use multivariate analysis (e.g., PCA) to correlate structural features with activity. Validate hypotheses with in vivo efficacy models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.